2-Cyclopropyl-6-(thiophen-3-ylmethyl)pyrimidin-4-amine
CAS No.: 2098039-24-6
Cat. No.: VC3163233
Molecular Formula: C12H13N3S
Molecular Weight: 231.32 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 2098039-24-6 |
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Molecular Formula | C12H13N3S |
Molecular Weight | 231.32 g/mol |
IUPAC Name | 2-cyclopropyl-6-(thiophen-3-ylmethyl)pyrimidin-4-amine |
Standard InChI | InChI=1S/C12H13N3S/c13-11-6-10(5-8-3-4-16-7-8)14-12(15-11)9-1-2-9/h3-4,6-7,9H,1-2,5H2,(H2,13,14,15) |
Standard InChI Key | YWQDLVQYLFCVNK-UHFFFAOYSA-N |
SMILES | C1CC1C2=NC(=CC(=N2)N)CC3=CSC=C3 |
Canonical SMILES | C1CC1C2=NC(=CC(=N2)N)CC3=CSC=C3 |
Introduction
Structural Characteristics and Classification
Molecular Structure
2-Cyclopropyl-6-(thiophen-3-ylmethyl)pyrimidin-4-amine features a pyrimidine heterocyclic core with three key substituents: a cyclopropyl group at position 2, a thiophen-3-ylmethyl group at position 6, and an amine functional group at position 4. The molecular structure combines several pharmacologically interesting moieties that contribute to its potential biological significance.
The compound belongs to the broader class of substituted pyrimidines, which are six-membered heterocyclic aromatic compounds containing two nitrogen atoms at positions 1 and 3. Pyrimidines form the foundation of nucleobases like cytosine and uracil, essential components of nucleic acids. The strategic positioning of the substituents around the pyrimidine ring creates a unique electronic and spatial arrangement that likely influences the compound's reactivity and biological interactions.
Key Structural Components
The compound contains three key structural elements that merit detailed examination:
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Pyrimidine Core: The central heterocyclic ring provides a stable aromatic scaffold that can participate in various non-covalent interactions, including hydrogen bonding, π-π stacking, and coordination with biomolecules .
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Cyclopropyl Group: This three-membered carbon ring introduces ring strain and unique spatial orientation that can significantly influence the molecule's pharmacokinetic properties. Cyclopropyl groups have been associated with enhanced metabolic stability in medicinal compounds, potentially increasing bioavailability and extending half-life.
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Thiophen-3-ylmethyl Group: The thiophene moiety, a five-membered aromatic ring containing sulfur, contributes to the molecule's electronic properties and potential for additional interactions. The methylene linker provides flexibility, allowing the thiophene ring to adopt various conformations relative to the pyrimidine core .
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Amine Functionality: The 4-amino group introduces potential for hydrogen bonding and serves as a site for further derivatization, enabling the generation of analogs with modified properties.
Physical and Chemical Properties
Theoretical Physical Properties
Based on analysis of related pyrimidine derivatives, the following physical properties can be reasonably predicted for 2-Cyclopropyl-6-(thiophen-3-ylmethyl)pyrimidin-4-amine:
Chemical Reactivity
The chemical reactivity of 2-Cyclopropyl-6-(thiophen-3-ylmethyl)pyrimidin-4-amine can be inferred from its functional groups:
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Nucleophilic Sites: The amine group at position 4 can act as a nucleophile in various reactions, including acylation, alkylation, and condensation reactions, providing opportunities for further structural elaboration .
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Electrophilic Sites: The pyrimidine ring contains relatively electron-deficient carbon atoms that may be susceptible to nucleophilic attack under appropriate conditions.
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Aromatic Substitution: Both the pyrimidine and thiophene rings can undergo various aromatic substitution reactions, though often requiring specific catalysts and conditions.
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Coordination Potential: The nitrogen atoms in the pyrimidine ring and the sulfur atom in the thiophene moiety provide potential coordination sites for metal ions, which may be relevant for certain biochemical interactions .
Synthetic Approaches
Convergent Synthesis Approach
This approach would involve the separate preparation of key intermediates followed by their assembly:
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Preparation of a 2-cyclopropyl-4-chloropyrimidine intermediate
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Introduction of the thiophen-3-ylmethyl group at position 6
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Conversion of the 4-chloro group to an amine via amination reactions
Related pyrimidine derivatives have been synthesized through condensation reactions followed by sequential functionalization of the pyrimidine ring.
Linear Synthesis Approach
An alternative approach might involve:
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Construction of the pyrimidine ring with pre-functionalized precursors
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Sequential introduction of the cyclopropyl, thiophen-3-ylmethyl, and amine groups
Key Reaction Conditions
Based on synthesis procedures for related compounds, several critical reaction parameters would likely influence the successful preparation of 2-Cyclopropyl-6-(thiophen-3-ylmethyl)pyrimidin-4-amine:
Purification Techniques
Purification of the final compound would likely employ techniques such as:
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Recrystallization from appropriate solvent systems
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Column chromatography using optimized mobile phases
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Preparative HPLC for final purification and analytical characterization
Spectroscopic Characterization
NMR Spectroscopy
¹H NMR anticipated signals:
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Cyclopropyl protons: complex multiplets at approximately 0.7-1.2 ppm
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Methylene linker protons: singlet at around 4.0-4.3 ppm
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Thiophene aromatic protons: complex pattern between 7.0-7.5 ppm
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Pyrimidine C5-H: singlet at approximately 6.5-7.0 ppm
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Amine protons: broad singlet at approximately 5.0-6.0 ppm
¹³C NMR anticipated signals:
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Cyclopropyl carbons: 6-10 ppm
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Methylene carbon: 35-40 ppm
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Aromatic carbons: 110-165 ppm
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C4 bearing the amino group: approximately 160-165 ppm
The spectroscopic analysis approach would be similar to that employed for the characterization of (E)-2-phenyl-N-(thiophen-2-ylmethylene)imidazo[1,2-a]pyrimidin-3-amine, which utilized 1H NMR, 13C NMR, and FT-IR methods for structural confirmation .
Mass Spectrometry
The anticipated molecular ion would correspond to the calculated molecular weight of approximately 245 m/z, with fragment patterns likely showing loss of the cyclopropyl group and cleavage around the methylene linker.
Computational Analysis
Molecular Modeling Insights
Computational analysis techniques similar to those described for related compounds could provide valuable insights into the electronic and structural properties of 2-Cyclopropyl-6-(thiophen-3-ylmethyl)pyrimidin-4-amine:
Structure-Activity Relationship Predictions
Based on computational studies of related compounds, structure-activity relationship predictions might include:
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The cyclopropyl group likely contributes to enhanced metabolic stability and specific binding interactions
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The thiophene moiety potentially provides additional binding interactions through its sulfur atom and aromatic character
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The amino group at position 4 offers hydrogen-bonding capabilities critical for target recognition
Possible Therapeutic Applications
The structural features of 2-Cyclopropyl-6-(thiophen-3-ylmethyl)pyrimidin-4-amine suggest potential applications in several therapeutic areas:
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Kinase Inhibition: The combination of a heterocyclic core with strategically positioned substituents resembles the architecture of various kinase inhibitors, suggesting potential activity in this area .
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Antiviral Activity: Many pyrimidine derivatives exhibit antiviral properties, particularly those that can interfere with nucleic acid synthesis or viral protein function.
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Anti-inflammatory Properties: Certain pyrimidine derivatives with amine substituents have demonstrated anti-inflammatory activity through various mechanisms.
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Receptor Modulation: The unique three-dimensional structure created by the combination of cyclopropyl and thiophene substituents could enable specific interactions with biological receptors.
Future Research Directions
Structure Optimization Opportunities
Several modifications to 2-Cyclopropyl-6-(thiophen-3-ylmethyl)pyrimidin-4-amine could be explored to enhance specific properties:
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Modification of the Amine Group: Derivatization of the 4-amino position with various substituents could modulate solubility, binding affinity, and pharmacokinetic properties.
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Exploration of Isosteric Replacements: Substitution of the thiophene ring with other heterocycles or the cyclopropyl group with similar small rings could provide insights into structure-activity relationships.
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Introduction of Additional Functionalities: Strategic incorporation of additional functional groups could enhance target specificity or introduce multiple mechanisms of action.
Advanced Characterization Techniques
Future research could employ advanced analytical techniques to better understand the structural and biological properties of 2-Cyclopropyl-6-(thiophen-3-ylmethyl)pyrimidin-4-amine:
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X-ray Crystallography: Determination of the exact three-dimensional structure in solid state
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Molecular Dynamics Simulations: Investigation of conformational flexibility and binding interactions
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In Silico Docking Studies: Exploration of potential biological targets and binding modes
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